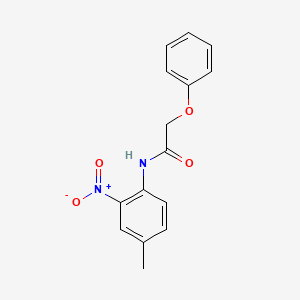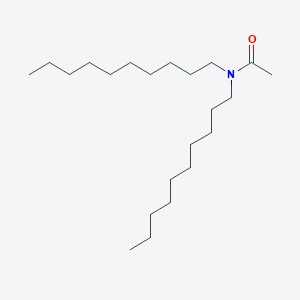
N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide, also known as MNPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MNPA belongs to the class of nitroaromatic compounds, which have been found to exhibit various biological activities.
作用機序
The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inducing oxidative stress and DNA damage in target cells. This compound has also been found to inhibit the activity of enzymes involved in cell proliferation, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the generation of reactive oxygen species and the activation of caspase enzymes. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. This anti-inflammatory effect may be beneficial in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily assayed using standard cell-based assays. However, this compound has some limitations as well. It is a highly reactive compound that can undergo metabolic activation to form toxic intermediates. Therefore, precautions must be taken to handle this compound safely in the lab. In addition, the compound has poor solubility in aqueous solutions, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound in more detail, with the aim of identifying new targets for drug development. Furthermore, the potential use of this compound as an antimicrobial agent should be explored further, especially in the context of antibiotic resistance. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, should be investigated to determine whether it can enhance their efficacy.
合成法
The synthesis of N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide involves the reaction of 4-methyl-2-nitroaniline with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow crystalline solid with a melting point of 130-132°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide has been studied extensively for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In addition, this compound has been shown to inhibit the growth of drug-resistant bacteria, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-7-8-13(14(9-11)17(19)20)16-15(18)10-21-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSWRLDBXAVAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,6-difluoro-3-methylbenzyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4975085.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4975096.png)
![N-(3-methylphenyl)-3-(1-{[(4S*,6R*)-6-methyl-2-thioxohexahydro-4-pyrimidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B4975099.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![3-{[(2,4-dichlorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4975119.png)
![methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4975122.png)

![N-(2-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4975144.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
![(2R*,6S*)-4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2,6-dimethylmorpholine](/img/structure/B4975161.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)
![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)
